8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one
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Description
Synthesis Analysis
The synthesis of diazaspirodecanone derivatives, including structures similar to the compound of interest, involves strategic chemical reactions aiming at introducing specific functional groups and spiro configurations. These compounds are synthesized for various pharmacological screenings, including antihypertensive and anxiolytic activities. For instance, Caroon et al. (1981) and Kossakowski et al. (1998) discuss the synthesis of diazaspirodecanone derivatives with substitutions at different positions to modulate their biological activity (Caroon et al., 1981) (Kossakowski et al., 1998).
Molecular Structure Analysis
The molecular structure of diazaspirodecanone derivatives is characterized by X-ray crystallography, providing insights into their three-dimensional conformation and stereochemistry. Quadrelli et al. (2011) and Wang et al. (2011) provide detailed structural analysis of similar compounds, revealing the arrangement of the spirocyclic and benzodioxol systems and their implications for biological activity (Quadrelli et al., 2011) (Wang et al., 2011).
Chemical Reactions and Properties
Diazaspirodecanones undergo various chemical reactions, including cycloadditions, halocyclizations, and conjugate additions, to introduce different functional groups that modulate their chemical and biological properties. For example, Toshima et al. (1998) and Chiaroni et al. (2000) describe the synthesis of diazaspirodecanone derivatives through reactions that afford spiroacetal enol ethers and oxadiazaspirooctanone derivatives, demonstrating the versatility of these compounds in chemical synthesis (Toshima et al., 1998) (Chiaroni et al., 2000).
Scientific Research Applications
Synthesis and Pharmacological Applications
- Antihypertensive Activity : A study by Caroon et al. (1981) explored the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with different substitutions, including a compound structurally similar to the one , for potential antihypertensive properties. They found specific compounds in this class to be effective alpha-adrenergic blockers, indicating potential use in hypertension treatment (Caroon et al., 1981).
Crystallography and Molecular Structure
- Supramolecular Arrangements : Graus et al. (2010) investigated the crystal structure of related 1,3-diazaspiro[4.5]decane derivatives. Their research highlighted how substituents on the cyclohexane ring influence supramolecular arrangements, which is significant for understanding the structural properties of similar compounds (Graus et al., 2010).
Antiviral Research
- Anti-Coronavirus Activity : Apaydın et al. (2019) synthesized 1-thia-4-azaspiro[4.5]decan-3-one derivatives, akin to the compound , and evaluated them against human coronavirus. They discovered certain derivatives to be effective in inhibiting coronavirus replication, suggesting the potential of similar compounds in antiviral drug development (Apaydın et al., 2019).
Enantiodivergent Synthesis
- Bis-Spiropyrrolidines Synthesis : Conde et al. (2015) conducted research on the synthesis of bis-spiropyrrolidines, which include structures related to the compound of interest. Their findings on enantiodivergent synthesis processes are relevant to the production of similar complex molecular structures, which could be beneficial in medicinal chemistry (Conde et al., 2015).
Anxiolytic Potential
- Anxiolytic Activity : Kossakowski et al. (1998) synthesized derivatives of 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione, structurally related to the compound , and evaluated their potential as anxiolytics. They found weak receptorial affinity, indicating a possible avenue for developing new anxiolytic drugs (Kossakowski et al., 1998).
properties
IUPAC Name |
8-(1,3-benzodioxole-5-carbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-25-10-2-7-22-13-20(12-18(22)23)5-8-21(9-6-20)19(24)15-3-4-16-17(11-15)27-14-26-16/h3-4,11H,2,5-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDNXDYUURECTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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